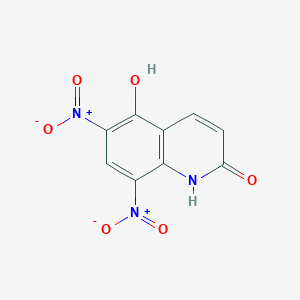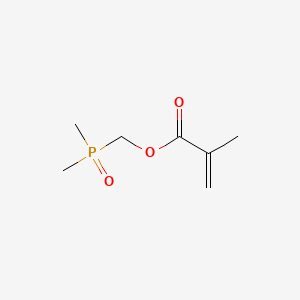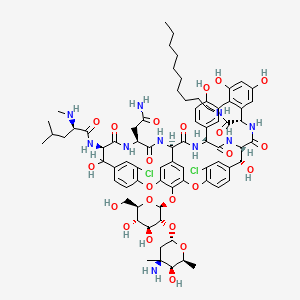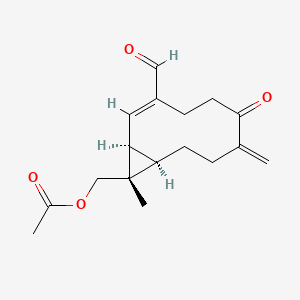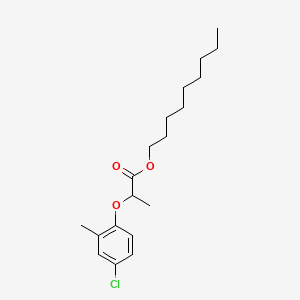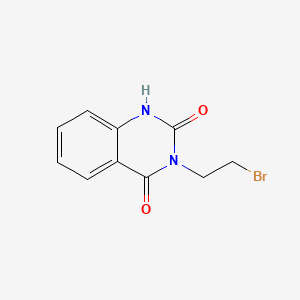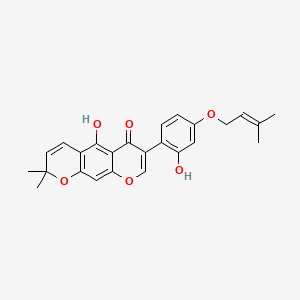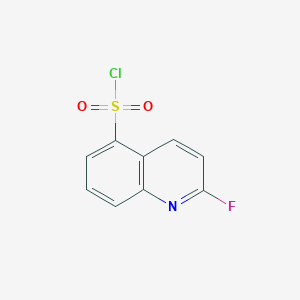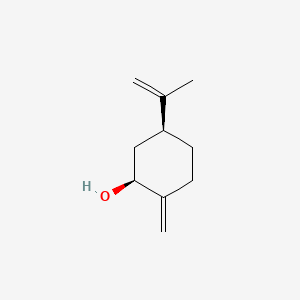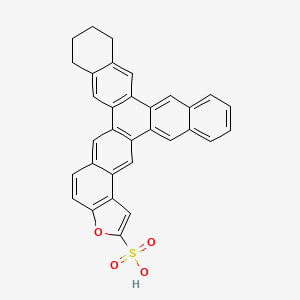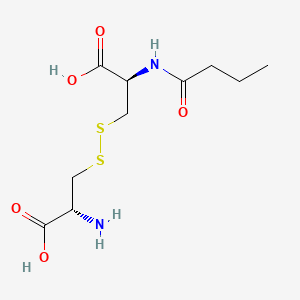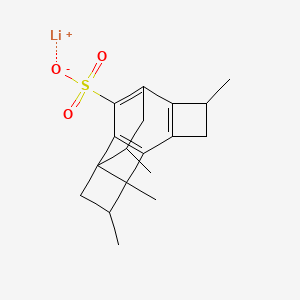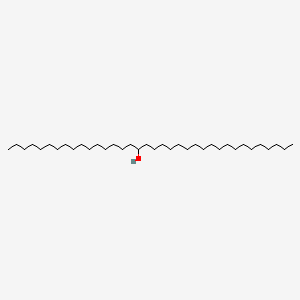
(E)-undec-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-undec-2-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to an unsaturated carbon chain The compound’s structure includes an eleven-carbon chain with a double bond between the second and third carbon atoms, and the nitrile group is attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-undec-2-enenitrile can be synthesized through several methods. One common approach involves the hydrocyanation of 1-decene, where hydrogen cyanide (HCN) is added across the double bond of the alkene. This reaction typically requires a catalyst, such as a nickel complex, to proceed efficiently. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and selectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-undec-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group to form different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-undec-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-undec-2-enenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The pathways involved may include enzyme-catalyzed reactions where the nitrile group is converted to other functional groups, influencing biological activity.
Comparación Con Compuestos Similares
(E)-undec-2-enenitrile can be compared with other nitrile-containing compounds, such as:
(E)-dodec-2-enenitrile: Similar structure but with a twelve-carbon chain.
(E)-dec-2-enenitrile: Similar structure but with a ten-carbon chain.
(E)-undec-3-enenitrile: Similar structure but with the double bond between the third and fourth carbon atoms.
The uniqueness of this compound lies in its specific carbon chain length and the position of the double bond and nitrile group, which can influence its reactivity and applications.
Propiedades
Número CAS |
78020-32-3 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
(E)-undec-2-enenitrile |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10H,2-8H2,1H3/b10-9+ |
Clave InChI |
HETFMJQWNWIBPN-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/C#N |
SMILES canónico |
CCCCCCCCC=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


